molecular formula C6H14ClNO2 B12953070 (R)-Ethyl 3-amino-2-methylpropanoate hydrochloride

(R)-Ethyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B12953070
M. Wt: 167.63 g/mol
InChI Key: JTJMQKNQRBCBJR-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl 3-amino-2-methylpropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an ester derivative of 3-amino-2-methylpropanoic acid, and its hydrochloride form enhances its solubility in water, making it more suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-Ethyl 3-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include transamination reactions, where the amino group is transferred to other molecules, playing a crucial role in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 3-amino-2-methylpropanoate hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    Methyl 3-amino-2-methylpropanoate hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.

    3-Amino-2-methylpropanoic acid: The parent acid form, used in various synthetic applications.

Uniqueness

®-Ethyl 3-amino-2-methylpropanoate hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving enzyme-catalyzed reactions.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

ethyl (2R)-3-amino-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1

InChI Key

JTJMQKNQRBCBJR-NUBCRITNSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)CN.Cl

Canonical SMILES

CCOC(=O)C(C)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.